REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([OH:12])=[O:11])=[CH:2]1.[Br:13]Br>C(O)(=O)C>[Br:13][C:7]1[CH:8]=[C:9]2[C:4]([C:3]([C:10]([OH:12])=[O:11])=[CH:2][NH:1]2)=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
4.81 g
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 15° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring overnight at room temperature the reaction mixture
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
without stirring for 24 hours during which time pure product
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
crystallized from solution
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=CNC2=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.29 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |